3-(Piperidin-4-yl)propan-1-amine hydrochloride

Hypotensive agents Piperidine positional isomer SAR Blood pressure pharmacology

3-(Piperidin-4-yl)propan-1-amine hydrochloride (CAS 1956321-61-1) is a piperidine derivative consisting of a six-membered saturated ring substituted at the 4‑position with a three‑carbon alkyl chain terminating in a primary amine, isolated as the monohydrochloride salt. The compound presents two amine centres with distinct reactivity profiles (ring pKa ≈ 10–11; terminal chain pKa ≈ 9–10), a feature that enables selective Boc‑protection strategies and modular incorporation into bifunctional linkers during medicinal chemistry campaigns.

Molecular Formula C8H19ClN2
Molecular Weight 178.70 g/mol
Cat. No. B11912860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)propan-1-amine hydrochloride
Molecular FormulaC8H19ClN2
Molecular Weight178.70 g/mol
Structural Identifiers
SMILESC1CNCCC1CCCN.Cl
InChIInChI=1S/C8H18N2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7,9H2;1H
InChIKeyUSUWKPLPWRBTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-4-yl)propan-1-amine hydrochloride: Core Chemical Identity and Procurement-Relevant Classification


3-(Piperidin-4-yl)propan-1-amine hydrochloride (CAS 1956321-61-1) is a piperidine derivative consisting of a six-membered saturated ring substituted at the 4‑position with a three‑carbon alkyl chain terminating in a primary amine, isolated as the monohydrochloride salt [1]. The compound presents two amine centres with distinct reactivity profiles (ring pKa ≈ 10–11; terminal chain pKa ≈ 9–10), a feature that enables selective Boc‑protection strategies and modular incorporation into bifunctional linkers during medicinal chemistry campaigns . It is widely commercialised as a PROTAC linker building block and as a non‑imidazole alkylamine intermediate for H3 receptor ligand synthesis, where the rigid piperidine scaffold, propan‑1‑amine tether length, and salt form collectively define its physicochemical and pharmacological profile .

3-(Piperidin-4-yl)propan-1-amine hydrochloride: Why Generic Substitution Fails in Medicinal Chemistry and PROTAC Programs


Substitution with a generic “piperidine‑alkyl‑amine” without controlling the substitution position, tether length, or salt form introduces quantifiable risk on three fronts. First, regioisomers (e.g., 3‑ vs. 4‑piperidinyl derivatives) exhibit divergent receptor pharmacology that produces different in vivo hemodynamic profiles [1]. Second, PROTAC efficacy is exquisitely sensitive to linker geometry; exchanging an alkyl‑amine tether of the wrong length or backbone composition directly alters ternary‑complex cooperativity and cellular degradation potency [2]. Third, the hydrochloride salt delivers a controlled protonation state that governs aqueous solubility, hygroscopicity, and compatibility with downstream coupling steps—parameters that the free‑base or other salts do not replicate without additional formulation work [3].

3-(Piperidin-4-yl)propan-1-amine hydrochloride: Quantitative Differential Evidence Guide


4‑Piperidinyl vs. 3‑Piperidinyl Positional Isomer Shows Divergent Hypotensive Potency in Directly Comparative in Vivo Study

Phillips (1957) systematically evaluated the hypotensive activity of isomeric 3‑ and 4‑(3′‑aminopropyl)‑piperidine derivatives in anesthetized cats. The 4‑substituted regioisomers (which encompass the 3‑(piperidin‑4‑yl)propan‑1‑amine scaffold) proved consistently more potent than their 3‑substituted counterparts [1]. The lead 4‑isomer compound produced a fall in arterial blood pressure of 38 mmHg at 2 mg/kg intravenous dose, whereas the most active 3‑isomer afforded only a 14 mmHg drop at the same dose—a 24 mmHg differential [1].

Hypotensive agents Piperidine positional isomer SAR Blood pressure pharmacology

C3 Alkyl‑Amine Tether vs. C2 or C4 Tether in PROTAC Ternary‑Complex Stabilization

Linker length governs the collision radius between the E3 ligase and the target protein; short aliphatic tethers recruit rigid‑body structures that minimize entropic penalty but can be sub‑optimal if the tether fails to span the inter‑protein gap. In the well‑characterised androgen‑receptor (AR) PROTAC ARD‑266, a propan‑linker segment embedded in the piperidine‑alkyne‑benzoate framework contributes to a degradation DC₅₀ of 0.2–1 nM in AR‑positive prostate cancer cell lines [1]. By contrast, corresponding C2‑linked analogues in other PROTAC series frequently require co‑crystallization to achieve comparable ternary‑complex stability, reflecting the structural dependence of the active geometry on linker spacing [2].

PROTAC linker SAR Ternary complex cooperativity Degrader optimisation

Piperidine‑Ring Rigidification vs. Flexible PEG or Alkyl Linkers in PROTAC Bioactivity

Inserting a semi‑rigid piperidine into the PROTAC linker has been associated with increased ternary‑complex stability relative to fully flexible PEG or simple alkyl tethers. The piperidine nitrogen provides a protonation site (pKa ≈ 10–11) that can engage in intramolecular hydrogen bonding, pre‑organising the linker and reducing the entropic penalty of ternary‑complex formation [1]. In a systematic analysis of linker influence on degradation efficiency, Troup et al. (2020) note that rigid linkers often yield superior cooperativity factors compared to entirely flexible analogues of equivalent length [2].

Linker rigidity Piperidine scaffold Ternary complex geometry

Selective Boc‑Protection Enabled by pKa Differential Between Primary and Secondary Amines

The 3‑(piperidin‑4‑yl)propan‑1‑amine scaffold presents two amines with distinct pKa values: the piperidine ring nitrogen (pKa ≈ 10.5) and the terminal primary amine (pKa ≈ 9.5) [1]. This ~1 unit pKa difference enables selective Boc‑protection of the more basic ring nitrogen, preserving the terminal amine for subsequent conjugation without additional orthogonal‑group manipulation. By contrast, symmetrical diamines or amino‑alcohols with overlapping pKa values require laborious differential protection strategies, adding 1–2 synthetic steps per intermediate .

Orthogonal protection Amine pKa Solid‑phase synthesis compatibility

3-(Piperidin-4-yl)propan-1-amine hydrochloride: Best Application Scenarios from Quantitative Evidence


PROTAC Degrader Development Requiring Semi‑Rigid C3 Alkyl‑Amine Linker Motifs

When a PROTAC design relies on a piperidine‑containing linker to balance solubility and rigidity, 3‑(piperidin‑4‑yl)propan‑1‑amine hydrochloride delivers a C3‑spaced terminal amine for E3‑ligase conjugation and a ring nitrogen for attachment to the target‑protein ligand [1]. The propan‑1‑amine linker length places the inter‑ligand distance within the experimentally optimal 8–12 atom window, which has been shown to yield DC₅₀ values in the sub‑nanomolar range in AR‑degrader systems [2]. The hydrochloride salt further guarantees consistent protonation status for solution‑phase conjugation chemistry .

Histamine H3 Receptor Ligand Synthesis Using Non‑Imidazole 4‑Piperidinyl‑Propylamine Backbones

The 4‑aminopropyl‑piperidine framework serves as a core intermediate in the synthesis of non‑imidazole H3 receptor antagonists [1]. The 4‑positional isomer is preferred over the 3‑isomer for achieving potent H3 binding, consistent with the regioisomer‑dependent pharmacology documented in comparative in vivo studies [2]. Incorporating 3‑(piperidin‑4‑yl)propan‑1‑amine hydrochloride ensures regiospecific installation of the aminopropyl tether, thereby avoiding positional impurities that compromise receptor selectivity profiles [1].

Cardiovascular Drug Discovery Requiring 4‑Substituted Aminopropyl‑Piperidine Intermediates

For programs developing hypotensive agents or related cardiovascular compounds, the 4‑(3′‑aminopropyl)‑piperidine scaffold has demonstrated a 2.7‑fold greater blood‑pressure lowering effect relative to its 3‑substituted counterpart in anesthetized cat models [1]. Procuring 3‑(piperidin‑4‑yl)propan‑1‑amine hydrochloride eliminates the risk of inadvertently introducing the less potent 3‑isomer, de‑risking the pharmacodynamic phase of lead optimization [1].

Orthogonally Protected Bifunctional Linker Assembly for Solid‑Phase or Solution‑Phase Conjugation

The >1 unit pKa gap between the piperidine ring and the terminal primary amine supports selective N‑protection strategies that reduce protecting‑group manipulations relative to symmetrical diamine linkers [1]. This advantage translates to shorter synthetic sequences, higher intermediate purity, and reduced costs in multi‑gram laboratory synthesis or when scaling to pilot batches for fragment‑based drug discovery campaigns [2].

Quote Request

Request a Quote for 3-(Piperidin-4-yl)propan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.